1-Octanol, 2-iodo-

Description

BenchChem offers high-quality 1-Octanol, 2-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octanol, 2-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

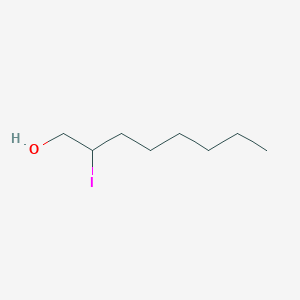

Structure

3D Structure

Properties

CAS No. |

119297-96-0 |

|---|---|

Molecular Formula |

C8H17IO |

Molecular Weight |

256.12 g/mol |

IUPAC Name |

2-iodooctan-1-ol |

InChI |

InChI=1S/C8H17IO/c1-2-3-4-5-6-8(9)7-10/h8,10H,2-7H2,1H3 |

InChI Key |

LTCOJLUSXJQWIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CO)I |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular formula of 1-Octanol, 2-iodo-

An In-depth Technical Guide to 1-Octanol, 2-iodo-: Synthesis, Properties, and Applications in Modern Organic Chemistry

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Octanol, 2-iodo- (IUPAC name: 2-iodooctan-1-ol), a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. This document elucidates the compound's molecular structure, physicochemical properties, and detailed synthetic pathways. Emphasis is placed on the causality behind synthetic strategies, particularly the regioselective synthesis from commercially available precursors. Furthermore, this guide presents a predicted spectroscopic profile to aid in characterization, explores the molecule's reactivity and synthetic potential, and discusses its prospective applications as a versatile building block in the creation of complex molecular architectures. Safety and handling protocols based on the compound's constituent functional groups are also provided.

Molecular Profile and Physicochemical Properties

1-Octanol, 2-iodo- is a chiral, bifunctional molecule containing a primary alcohol at the C1 position and a secondary iodide at the C2 position of an eight-carbon aliphatic chain. This unique arrangement of a nucleophilic hydroxyl group and an excellent leaving group (iodide) on adjacent carbons makes it a valuable and reactive intermediate for organic synthesis.

The molecular formula for 1-Octanol, 2-iodo- is C₈H₁₇IO [1]. Its structure is systematically named 2-iodooctan-1-ol according to IUPAC nomenclature[1].

Structural and Chemical Identifiers:

-

IUPAC Name: 2-iodooctan-1-ol

-

Molecular Formula: C₈H₁₇IO

-

CAS Number: 119297-96-0[1]

-

SMILES: CCCCCCC(CO)I[1]

-

InChI Key: LTCOJLUSXJQWIG-UHFFFAOYSA-N[1]

Table of Physicochemical Properties:

Quantitative experimental data for 2-iodooctan-1-ol is not widely available in the literature. The following table includes computed properties and experimental data for structurally related compounds to provide a useful reference frame.

| Property | 1-Octanol, 2-iodo- (Target) | 1-Octanol (Parent Alcohol) | 2-Iodooctane (Related Alkane) |

| Molecular Weight | 256.12 g/mol (Computed)[1] | 130.23 g/mol | 240.12 g/mol (Computed) |

| Boiling Point | Data not available | 195 °C[2] | 225-226 °C |

| Melting Point | Data not available | -16 °C[2] | -46 – -45 °C[3] |

| Density | Data not available | 0.827 g/mL at 25 °C[3] | 1.33 g/mL at 25 °C[3] |

| XLogP3 (Lipophilicity) | 3.6 (Computed)[1] | 3.0 | 4.6 (Computed)[4] |

| Appearance | Predicted: Colorless to light yellow liquid | Colorless liquid | Oily liquid, discolored by light[4] |

Synthesis and Mechanistic Insights

A robust and regioselective synthesis of 2-iodooctan-1-ol can be achieved via a two-step process starting from 1-octene. This pathway involves an initial epoxidation followed by a regioselective acid-catalyzed ring-opening. This strategy is superior to direct iodination of 1,2-octanediol, where regioselectivity between the primary and secondary alcohols can be difficult to control.

Synthetic Workflow Diagram

Caption: Two-step synthesis of 2-iodooctan-1-ol from 1-octene.

Mechanistic Rationale

-

Epoxidation: The conversion of 1-octene to 1,2-epoxyoctane is a standard electrophilic addition using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is highly efficient and stereospecific.

-

Regioselective Ring-Opening: The crucial step is the opening of the 1,2-epoxyoctane ring. Under acidic conditions, the epoxide oxygen is protonated, making the ring susceptible to nucleophilic attack. For a terminal epoxide, this reaction proceeds via an Sₙ2-like mechanism. The nucleophile (iodide, I⁻) will attack one of the two electrophilic carbons of the epoxide. While electronic effects might slightly favor the formation of a partial positive charge on the more substituted secondary carbon, steric hindrance is the dominant factor. The iodide ion, being a relatively large nucleophile, will preferentially attack the less sterically hindered primary carbon (C1). However, to achieve the desired 2-iodo-1-octanol, attack must occur at the secondary carbon (C2). This can be favored by using conditions that promote a transition state with significant Sₙ1 character, where a partial positive charge builds on the more stable secondary carbon[4]. The use of hydrogen iodide (HI) provides both the acid catalyst (H⁺) and the nucleophile (I⁻), and the reaction proceeds with backside attack at the C2 position, resulting in the formation of 2-iodooctan-1-ol with anti-stereochemistry relative to the epoxide opening[4].

Experimental Protocol: Synthesis of 2-iodooctan-1-ol

Disclaimer: This protocol is a representative method and should only be performed by trained chemists with appropriate safety precautions in a certified fume hood.

Step 1: Synthesis of 1,2-Epoxyoctane

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-octene (11.2 g, 100 mmol) and dissolve it in 100 mL of dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 24.9 g, ~110 mmol) in 80 mL of DCM. Add this solution to the 1-octene solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid. Wash the filtrate sequentially with 50 mL of 10% aqueous sodium sulfite solution, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is 1,2-epoxyoctane, which can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of 2-iodooctan-1-ol

-

Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar, dissolve the crude 1,2-epoxyoctane (12.8 g, 100 mmol) in 100 mL of diethyl ether. Cool the solution to 0 °C.

-

Reagent Addition: Slowly add a 57% aqueous solution of hydroiodic acid (HI, ~20 mL, ~110 mmol) dropwise to the stirred solution. A color change may be observed.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the consumption of the epoxide by TLC.

-

Workup: Quench the reaction by carefully adding 50 mL of cold water. Add 10% aqueous sodium thiosulfate solution dropwise until the characteristic iodine color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Isolation and Purification: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 2-iodooctan-1-ol, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale ~4.20 ddd 1H H-2 (CH-I) Deshielded by adjacent electronegative iodine and oxygen. Coupled to H-1 protons and H-3 protons. ~3.85 dd 1H H-1a (CHₐHₙ-OH) Diastereotopic proton on C1, coupled to H-1b and H-2. ~3.70 dd 1H H-1b (CHₐHₙ-OH) Diastereotopic proton on C1, coupled to H-1a and H-2. ~1.90 m 2H H-3 (CH₂) Adjacent to the stereocenter at C2. ~1.2-1.6 m 8H H-4, H-5, H-6, H-7 (CH₂) Overlapping signals of the aliphatic chain. ~1.8 (variable) br s 1H -OH Broad singlet, chemical shift is concentration and solvent dependent. | ~0.90 | t | 3H | H-8 (CH₃) | Terminal methyl group, split by adjacent CH₂. |

-

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppm Assignment Rationale ~68 C-1 (-CH₂OH) Carbon bearing the primary alcohol. ~45 C-2 (-CHI) Carbon bonded to iodine, significantly shifted upfield by the heavy atom effect. ~40 C-3 Alkyl carbon adjacent to the C-I bond. ~31, 29, 28, 22 C-4, C-5, C-6, C-7 Aliphatic chain carbons. | ~14 | C-8 (-CH₃) | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1465 | C-H bend (methylene) |

| ~1050 | C-O stretch (primary alcohol) |

| ~550-650 | C-I stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a weak or absent molecular ion peak (M⁺) at m/z = 256. Key fragmentation patterns would include:

-

m/z = 129 ([M - I]⁺): Loss of the iodine radical, a very common fragmentation for alkyl iodides.

-

m/z = 127 ([I]⁺): The iodine cation itself.

-

m/z = 225 ([M - CH₂OH]⁺): Alpha-cleavage with loss of the hydroxymethyl radical.

-

m/z = 57 ([C₄H₉]⁺): A common alkyl fragment.

Protocol: Spectroscopic Data Acquisition

-

NMR Sample Preparation: Dissolve ~10-20 mg of purified 2-iodooctan-1-ol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs should be used. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[5]

-

IR Acquisition: Obtain the IR spectrum from a thin film of the neat liquid sample between two potassium bromide (KBr) plates using an FTIR spectrometer.

-

MS Acquisition: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into a mass spectrometer, typically using a GC-MS system with Electron Ionization (EI) at 70 eV.

Reactivity and Synthetic Utility

2-iodooctan-1-ol is a potent synthetic intermediate due to its two distinct and reactive functional groups. The C-I bond is relatively weak, making iodide an excellent leaving group for nucleophilic substitution and elimination reactions[1][6]. The primary alcohol can undergo a variety of oxidation and derivatization reactions.

Key Reaction Pathways

Caption: Major reaction pathways for 2-iodooctan-1-ol.

-

Reactions at the C-I Bond:

-

Nucleophilic Substitution (Sₙ2): As a secondary alkyl iodide, the compound is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, R₂N⁻). These reactions proceed with inversion of stereochemistry at the C2 center, providing a powerful method for introducing new functional groups with stereochemical control[7].

-

Elimination (E2): In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can occur to form octene-alcohols.

-

-

Reactions at the C-OH Bond:

-

Oxidation: The primary alcohol can be selectively oxidized. Using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde, 2-iodooctanal. Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) will produce the carboxylic acid, 2-iodooctanoic acid.

-

Esterification/Etherification: The hydroxyl group can be readily converted into esters (using acyl chlorides or carboxylic acids under Fischer conditions) or ethers (e.g., Williamson ether synthesis), which can serve as protecting groups or introduce further functionality.

-

Applications in Research and Drug Development

While specific applications of 2-iodooctan-1-ol are not extensively documented, its structure makes it a highly valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.

-

Intermediate for API Synthesis: The ability to perform selective and stereocontrolled reactions at two different positions allows for the construction of complex molecular scaffolds. For example, an Sₙ2 reaction at C2 followed by oxidation at C1 could generate a variety of chiral α-substituted carboxylic acids, a common motif in drug molecules. Such intermediates are crucial in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs)[8][9].

-

Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the alcohol and iodide groups allows for sequential functionalization. This makes the molecule an ideal scaffold for creating libraries of related compounds for high-throughput screening in drug discovery programs.

-

Probe for Lipophilicity Studies: The parent compound, 1-octanol, is the standard solvent used to determine the octanol-water partition coefficient (LogP), a critical parameter in drug design that predicts a molecule's membrane permeability and overall pharmacokinetic behavior. Functionalized octanols like 2-iodooctan-1-ol could be used in specialized studies to probe specific interactions within biological membranes or protein binding sites.

Safety and Handling

-

General Precautions: Handle only in a well-ventilated chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing[10].

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including:

-

Chemical safety goggles or a face shield.

-

Nitrile or neoprene gloves.

-

A lab coat.

-

-

Hazards:

-

Irritation: Expected to be an irritant to the skin, eyes, and respiratory system.

-

Toxicity: Alkyl iodides can be toxic if ingested, inhaled, or absorbed through the skin. Long-term effects are not known.

-

Light Sensitivity: Alkyl iodides can decompose upon exposure to light, releasing iodine. Store in an amber bottle or a container protected from light.

-

-

In Case of Exposure:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

References

-

PubChem. (n.d.). 1-Octanol, 2-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

- Skaanderup, P. R., Poulsen, C. S., Hyldtoft, L., Jørgensen, M. R., & Madsen, R. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 2002(12), 1721–1727.

- Garegg, P. J., & Samuelsson, B. (1979). Novel reagent system for converting a hydroxy-group into an iodo-group in carbohydrates with inversion of configuration. Part 2. Journal of the Chemical Society, Perkin Transactions 1, 1191.

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

-

Reddit. (2016). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? r/chemhelp. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodooctane. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Octanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Octanol, 1-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

-

BYJU'S. (n.d.). Alkyl Iodide. Retrieved from [Link]

-

ACS Publications. (2014). Carbonylation reactions of alkyl iodides through the interplay of carbon radicals and Pd catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chem-Supply. (n.d.). 1-iodo-2-octanol. Retrieved from [Link]

-

Nerantzaki, M., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. PMC. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Advancion. (n.d.). Pharmaceutical Synthesis. Retrieved from [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodobutane. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

YouTube. (2020). IR Spectroscopy - Basic Introduction. The Organic Chemistry Tutor. Retrieved from [Link]

-

MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Retrieved from [Link]

Sources

- 1. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]

- 2. A simple and efficient new synthesis of vicinal diols by reductive coupling of carbonyl compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. synarchive.com [synarchive.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Asymmetric Amination of 1,2-Diol through Borrowing Hydrogen: Synthesis of Vicinal Amino α-Tertiary Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. rsc.org [rsc.org]

- 9. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 10. Preparation of (S)-1-Halo-2-octanols Using Ionic Liquids and Biocatalysts | MDPI [mdpi.com]

An In-depth Technical Guide to 1-Iodooctan-2-ol: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

-

IUPAC Name: 1-iodooctan-2-ol[1]

-

Synonyms: 2-Octanol, 1-iodo-[1]

-

Molecular Weight: 256.12 g/mol [1]

-

CAS Number: 35605-16-4[1]

The structure of 1-iodooctan-2-ol features an eight-carbon chain with an iodine atom attached to the first carbon and a hydroxyl group on the second.

Physicochemical Properties

A thorough search of available chemical databases indicates that experimental data for many of the physical properties of 1-iodooctan-2-ol, including its boiling point, melting point, and density, are currently unavailable.[2] However, computational models provide estimates for several key parameters.

Computed Properties

| Property | Value | Source |

| Molecular Weight | 256.12 g/mol | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 256.03241 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

Boiling Point Estimation

While an experimental boiling point is not published, it is expected to be significantly higher than that of related monofunctional compounds due to the presence of both a hydroxyl group, which allows for hydrogen bonding, and a heavy iodine atom, which increases van der Waals forces. For comparison, the boiling point of 2-iodooctane is reported as 225-226 °C.[3] The addition of a hydroxyl group would likely elevate the boiling point further.

Synthesis of 1-Iodooctan-2-ol

The synthesis of iodohydrins such as 1-iodooctan-2-ol can be achieved through several established organic chemistry methods. One common approach is the ring-opening of an epoxide.

Experimental Protocol: Epoxide Ring-Opening

This protocol is a general method for the synthesis of iodohydrins from epoxides and can be adapted for 1-iodooctan-2-ol.

Reaction: 1,2-Epoxyoctane + Iodide Source → 1-Iodooctan-2-ol

Materials:

-

1,2-Epoxyoctane

-

Sodium iodide (NaI) or another suitable iodide source

-

A protic solvent such as acetic acid or a combination of water and a miscible organic solvent (e.g., acetone, THF)

-

Acid catalyst (e.g., sulfuric acid), if necessary

Procedure:

-

Dissolve 1,2-epoxyoctane and a stoichiometric excess of sodium iodide in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

If required, add a catalytic amount of acid to facilitate the ring-opening.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 1-iodooctan-2-ol by column chromatography on silica gel.

Synthesis Logic Diagram

Caption: General workflow for the synthesis of 1-iodooctan-2-ol.

Spectral Data and Characterization

While a comprehensive public database of spectra for 1-iodooctan-2-ol is not available, characterization would rely on standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon atoms bearing the iodine and hydroxyl groups, as well as the aliphatic chain.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of eight distinct carbon environments.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

Safety and Handling

Specific toxicity data for 1-iodooctan-2-ol are not available. However, based on the properties of similar iodo-alcohols, the following precautions should be taken.[4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[4][6] Avoid contact with skin and eyes.[4]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][7] It may be light-sensitive and should be stored in a tightly sealed, opaque container.[4][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[4][6]

Applications in Research and Drug Development

The bifunctional nature of 1-iodooctan-2-ol makes it a versatile building block in organic synthesis.

Role as a Synthetic Intermediate

The primary iodide is a good leaving group, making it susceptible to nucleophilic substitution reactions. The secondary alcohol can be oxidized to a ketone or used in esterification and etherification reactions. This dual reactivity allows for the sequential introduction of different functional groups, which is highly valuable in the synthesis of complex target molecules.

Potential in Drug Discovery

-

Scaffold for Bioactive Molecules: The octanol backbone with its functional handles can serve as a scaffold for the synthesis of novel compounds to be screened for biological activity. The lipophilic nature of the carbon chain (indicated by the high XLogP3 value) can be advantageous for membrane permeability.

-

Precursor for Active Pharmaceutical Ingredients (APIs): Similar iodo-alcohols are used as intermediates in the synthesis of APIs.[8] The functional groups of 1-iodooctan-2-ol allow for its incorporation into larger, more complex drug candidates. Modern drug discovery focuses on optimizing properties such as affinity, selectivity, and metabolic stability, and versatile intermediates are crucial in this process.[9]

Logical Flow of Application

Caption: Potential synthetic pathways and applications of 1-iodooctan-2-ol.

Conclusion

1-Iodooctan-2-ol is a chemical compound with significant potential as a synthetic intermediate. While there is a notable absence of experimentally determined physical data, its structural features suggest a high boiling point and a range of chemical reactivity that is attractive for synthetic chemists. Its utility in constructing complex organic molecules makes it a person of interest for professionals in drug development and materials science. Further research to characterize its physical properties and explore its reactivity would be a valuable contribution to the field.

References

-

PubChem. (n.d.). 2-Iodooctane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Octanol, 1-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-iodo-2-octanol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Iodopropan-2-ol. Retrieved from [Link]

-

Innovations in Drug Discovery and Development: Bridging Science and Medicine. (2025). Organic Chemistry: Current Research, 14(2). Retrieved from [Link]

-

Gotor-Fernández, V., & Gotor, V. (2023). Research in the Field of Drug Design and Development. Pharmaceuticals, 16(5), 735. Retrieved from [Link]

Sources

- 1. 2-Octanol, 1-iodo- | C8H17IO | CID 10467573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-IODOOCTANE | 629-27-6 [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. 1-Iodobutan-2-ol [myskinrecipes.com]

- 9. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Iodo-1-Octanol: Synthesis, Properties, and Applications in Research and Development

Abstract: This technical guide provides an in-depth analysis of 2-iodo-1-octanol, a versatile bifunctional chemical intermediate. The document elucidates the compound's chemical identifiers, physicochemical properties, and a detailed, field-proven synthetic protocol. Emphasis is placed on the mechanistic rationale behind the synthetic strategy. Furthermore, the guide explores the compound's potential applications, particularly within drug development and advanced organic synthesis, highlighting its utility as a molecular building block and potential pharmaceutical excipient. Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable reagent.

Chemical Identification and Nomenclature

A critical first step in utilizing any chemical reagent is the unambiguous confirmation of its identity. For iodinated octanols, nomenclature can be a source of confusion. The title compound, 2-iodo-1-octanol, refers specifically to the structure where the hydroxyl group is on the terminal carbon (C1) and the iodine atom is on the adjacent carbon (C2). It is crucial to distinguish this from its isomer, 1-iodo-2-octanol, where the functional groups are reversed.

This guide focuses on 2-iodo-1-octanol (CAS Registry Number: 119297-96-0) . The table below provides a comprehensive list of its chemical identifiers, alongside those of its common isomer for comparative clarity.[1][2]

| Identifier | 2-Iodo-1-octanol | 1-Iodo-2-octanol (Isomer) |

| CAS Registry Number | 119297-96-0[2] | 35605-16-4[1] |

| IUPAC Name | 2-iodooctan-1-ol[2] | 1-iodooctan-2-ol[1] |

| Molecular Formula | C₈H₁₇IO[2] | C₈H₁₇IO[1] |

| Molecular Weight | 256.12 g/mol [2] | 256.12 g/mol [1] |

| InChI | InChI=1S/C8H17IO/c1-2-3-4-5-6-8(9)7-10/h8,10H,2-7H2,1H3[2] | InChI=1S/C8H17IO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3[1] |

| InChIKey | LTCOJLUSXJQWIG-UHFFFAOYSA-N[2] | RPCSNKMYDUVCJS-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCCCC(CO)I[2] | CCCCCCC(CI)O[1] |

Physicochemical Properties

The physicochemical properties of 2-iodo-1-octanol dictate its behavior in solution, its reactivity, and its potential applications. While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on computational models and comparison with analogous structures like 1-octanol.[3]

| Property | Value | Source |

| Molecular Weight | 256.12 g/mol | PubChem (Computed)[2] |

| XLogP3 | 3.6 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[2] |

| Appearance | Colorless to pale yellow liquid (Expected) | Analogous Compounds |

| Boiling Point | Not available; expected to be higher than 1-octanol (195 °C) due to increased molecular weight.[3] | - |

| Density | Not available; expected to be greater than 1 g/mL due to the presence of iodine. | - |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | Chemical Principles |

The calculated XLogP3 value of 3.6 suggests significant lipophilicity, a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[2][4]

Synthesis and Mechanistic Insights

The synthesis of 2-iodo-1-octanol can be efficiently achieved through the regioselective ring-opening of a terminal epoxide. This method is favored due to the wide availability of the starting material, 1,2-epoxyoctane (derived from the epoxidation of 1-octene), and the typically high yields and selectivity of the reaction.

Rationale for Synthetic Route Selection

The choice of an epoxide ring-opening strategy is based on established chemical principles. The reaction of an epoxide with a nucleophile, in this case, the iodide ion (I⁻), is a reliable method for generating 1,2-difunctionalized alkanes. Under neutral or slightly acidic conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. For a terminal epoxide like 1,2-epoxyoctane, this results in the highly regioselective formation of the primary iodide and secondary alcohol, which upon workup yields the desired 2-iodo-1-octanol. This approach avoids the use of harsh reagents and provides a direct, high-yielding pathway to the target molecule.

Experimental Protocol: Synthesis of 2-Iodo-1-octanol

Materials:

-

1,2-Epoxyoctane

-

Sodium Iodide (NaI)

-

Acetic Acid (Glacial)

-

Ethanol

-

Diethyl Ether

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.2 equivalents) in ethanol.

-

Addition of Reactants: To the stirring solution, add 1,2-epoxyoctane (1.0 equivalent) followed by glacial acetic acid (1.2 equivalents). The acid acts as a catalyst to activate the epoxide ring towards nucleophilic attack.

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Quenching: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with diethyl ether and water.

-

Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine), saturated aqueous sodium bicarbonate (to neutralize the acetic acid), and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-iodo-1-octanol by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the final product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-iodo-1-octanol via epoxide ring-opening.

Applications in Drug Development and Organic Synthesis

The utility of 2-iodo-1-octanol stems from its bifunctional nature. The presence of a primary alcohol and a secondary iodide on adjacent carbons provides two distinct reactive centers for sequential or selective chemical modifications.[5]

A Bifunctional Molecular Building Block

The dual reactivity allows chemists to employ this molecule as a versatile building block for constructing more complex molecular architectures, a critical aspect of pharmaceutical and agrochemical synthesis.[5]

-

Hydroxyl Group (-OH): The primary alcohol can readily undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification to introduce ester moieties, and etherification to form ether linkages.

-

Iodide Group (-I): The iodine atom is an excellent leaving group, making the C2 position susceptible to nucleophilic substitution reactions. Furthermore, it can participate in the formation of organometallic reagents (e.g., Grignard or organolithium reagents) or engage in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

Reactivity Pathways Diagram

Caption: Dual reactivity pathways of 2-iodo-1-octanol in organic synthesis.

Potential as a Pharmaceutical Excipient

Beyond its role in synthesis, the physicochemical properties of long-chain functionalized alcohols like 2-iodo-1-octanol suggest potential applications as excipients in pharmaceutical formulations.[6]

-

Solubilizer: Its significant lipophilicity can aid in the solubilization of poorly water-soluble Active Pharmaceutical Ingredients (APIs), particularly in lipid-based or topical formulations, which is critical for enhancing bioavailability.[4][6]

-

Penetration Enhancer: Long-chain alcohols have been investigated as penetration enhancers in transdermal drug delivery systems. The structure of 2-iodo-1-octanol may allow it to transiently disrupt the stratum corneum, facilitating the passage of APIs through the skin.[6]

Safety, Handling, and Storage

-

Hazards: The compound is expected to be a combustible liquid.[8] It may cause skin and serious eye irritation.[7] Inhalation of vapors should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[10] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents, with which it may react.[7]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of contents and container in accordance with local, state, and federal regulations.

Laboratory Safety Workflow

Caption: A four-step workflow for the safe handling of chemical reagents.

Conclusion

2-Iodo-1-octanol is a valuable and versatile chemical compound with significant potential for researchers in organic synthesis and drug development. Its well-defined structure, featuring two distinct and readily addressable functional groups, makes it an ideal intermediate for the construction of complex target molecules. Furthermore, its physicochemical properties suggest a potential role as a functional excipient in advanced drug formulations. A thorough understanding of its synthesis, reactivity, and proper handling procedures, as outlined in this guide, is essential for leveraging its full potential in a research and development setting.

References

-

PubChem. (n.d.). 2-Octanol, 1-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Octanol, 2-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley Online Library. (2025, August 6). ChemInform Abstract: Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. Retrieved from [Link]

-

LookChem. (2026, March 1). The Crucial Role of 8-Iodo-1-Octanol in Modern Organic Synthesis. Retrieved from [Link]

-

ChemSrc. (2025, May 20). 1-iodo-2-octanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Octanol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Significance of 1-Octanol in Pharmaceutical Synthesis and Formulation. Retrieved from [Link]

- Google Patents. (n.d.). WO2016075353A1 - Method for producing 1-octanol.

-

International Labour Organization. (2021). International Chemical Safety Cards (ICSC) - 1-OCTANOL. Retrieved from [Link]

-

Frontiers in Pharmacology. (2019). Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models. Retrieved from [Link]

-

NIST. (n.d.). 2-Octanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Octanol, 1-iodo- | C8H17IO | CID 10467573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Octanol, 2-iodo- | C8H17IO | CID 10422519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Octanol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]

- 10. tcichemicals.com [tcichemicals.com]

Technical Whitepaper: Safety Data Sheet (SDS), Chemical Profiling, and Handling Protocols for 2-Iodo-1-octanol

Executive Summary

In the realm of advanced organic synthesis, iodohydrins serve as critical intermediates, particularly in the stereospecific generation of epoxides and functionalized aliphatic chains. 2-Iodo-1-octanol (CAS: 119297-96-0), an iodohydrin derivative of 1-octene, presents unique handling challenges due to its halogenated nature and photolytic sensitivity[1].

This whitepaper provides a comprehensive technical guide on the physicochemical properties, Safety Data Sheet (SDS) hazard classifications, and field-proven experimental workflows for 2-iodo-1-octanol. By utilizing read-across methodology from closely related alkyl iodides, we establish a self-validating framework for its safe synthesis and application in drug development and chemical research.

Physicochemical Profiling

Understanding the physical properties of 2-iodo-1-octanol is the first step in predicting its behavior in both biological systems and laboratory environments. The long aliphatic octyl chain imparts significant lipophilicity, while the heavy iodine atom drastically increases its molecular weight and density relative to standard octanol.

Table 1: Physicochemical Profile of 2-Iodo-1-octanol

| Parameter | Value | Causality / Significance | Reference |

| IUPAC Name | 2-iodooctan-1-ol | Standardized nomenclature. | [1] |

| CAS Number | 119297-96-0 | Unique chemical identifier. | [1] |

| Molecular Formula | C8H17IO | Indicates a saturated, halogenated alcohol. | [1] |

| Molecular Weight | 256.12 g/mol | High MW due to the iodine atom (126.9 g/mol ). | [1] |

| XLogP3-AA | 3.6 | High lipophilicity; dictates membrane permeability. | [1] |

| Topological Polar Surface Area | 20.2 Ų | Low TPSA indicates limited hydrogen bonding capacity. | [1] |

Hazard Identification & SDS Core Data

Because specific, standardized SDS documents for 2-iodo-1-octanol are scarce in public databases, hazard profiling requires a scientifically rigorous "read-across" approach using its structural analogs: 1-iodooctane [2] and 2-iodoethanol [3].

While short-chain iodohydrins like 2-iodoethanol are highly toxic orally (Acute Tox. 2)[3], the extended aliphatic chain of 2-iodo-1-octanol significantly lowers its aqueous solubility and acute systemic toxicity, aligning its hazard profile closer to 1-iodooctane.

GHS Classification (Extrapolated)

-

Skin Corrosion/Irritation (Category 2): Alkyl iodides are mild alkylating agents that disrupt cellular membranes, leading to localized inflammation[2].

-

Serious Eye Damage/Irritation (Category 2): Vapors and liquid contact cause severe chemical conjunctivitis[2].

-

Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of vapors causes respiratory tract irritation[2].

-

Flammable Liquids (Category 4): Combustible liquid; vapors may form explosive mixtures with air under extreme heat[3].

Table 2: Core Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H335 | May cause respiratory irritation. |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. |

Toxicology & Environmental Fate

-

Photolytic Degradation: Alkyl iodides are highly light-sensitive. Upon exposure to UV/visible light, the weak C-I bond undergoes homolytic cleavage, releasing iodine radicals (

) which dimerize to molecular iodine ( -

Ecological Impact: Halogenated organics are inherently toxic to aquatic life. Disposal must strictly follow halogenated waste protocols to prevent environmental alkylation events[2].

Mechanistic Pathways: Synthesis and Regioselectivity

The synthesis of 2-iodo-1-octanol is typically achieved via the regioselective coiodination of 1-octene. Reagents such as N-iodosaccharin[4] or iodine in the presence of Lewis-acidic clays (e.g., K-10 or KSF)[5] are used to generate the electrophilic iodine species.

Mechanistic Causality: When the electrophilic iodine attacks the alkene, a cyclic iodonium ion intermediate is formed. Water (the nucleophile) subsequently attacks the iodonium ring. According to Markovnikov principles and steric hindrance, water preferentially attacks the less hindered C1 position, yielding 1-iodo-2-octanol as the major product. 2-iodo-1-octanol is formed as the minor product (typically in a 3:1 ratio) when water attacks the more hindered C2 position[4].

Fig 1: Regioselective coiodination pathway of 1-octene yielding 2-iodo-1-octanol.

Experimental Protocols & Safety Workflows

To ensure scientific integrity, the following protocol for the synthesis and handling of 2-iodo-1-octanol is designed as a self-validating system . Every operational step includes a physical or chemical feedback loop to confirm success and safety.

Step-by-Step Methodology

-

Initiation & Engineering Controls:

-

Action: Conduct all operations inside a certified chemical fume hood. Don appropriate PPE (nitrile gloves, splash goggles, flame-resistant lab coat)[2].

-

Causality: Fume hoods mitigate the risk of inhaling volatile, respiratory-irritating iodine vapors.

-

-

Reaction Execution:

-

Action: Dissolve 1-octene in aqueous 1,4-dioxane. Add the iodinating agent (e.g.,

with K-10 clay) and stir at room temperature[5]. -

Validation Loop: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) mobile phase. The disappearance of the high-

alkene spot and the emergence of lower-

-

-

Quenching & Neutralization (Critical Safety Step):

-

Action: Terminate the reaction by adding saturated aqueous sodium thiosulfate (

). -

Causality: Thiosulfate acts as a reducing agent, converting hazardous, unreacted electrophilic iodine (

) into benign, water-soluble iodide ions ( -

Validation Loop: The immediate transition of the reaction mixture from a deep brown/red color to a colorless or pale yellow state visually validates the complete neutralization of the oxidant hazard.

-

-

Purification & Storage:

-

Action: Extract the organic layer with dichloromethane, dry over anhydrous

, and isolate 2-iodo-1-octanol via silica gel flash chromatography. Store the purified product in an amber glass vial, backfilled with Argon, at 2–8°C[3]. -

Causality: Amber glass and dark, cold storage prevent photolytic and thermal degradation of the C-I bond. Argon displaces oxygen, preventing oxidative side reactions.

-

Fig 2: Self-validating safety workflow for the handling and synthesis of iodohydrins.

References

-

1-Octanol, 2-iodo- | C8H17IO | CID 10422519 - PubChem - NIH , nih.gov,[Link]

-

N-Iodosaccharin - a New Reagent for Iodination of Alkenes and Activated Aromatics , mdma.ch,[Link]

-

Short Report - SciELO (Preparation of Iodohydrins) , scielo.br,[Link]

Sources

Thermodynamic Stability and Reactivity Profiling of 2-Iodo-1-octanol: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, the thermodynamic stability of halogenated intermediates dictates the boundaries of synthetic feasibility. 2-Iodo-1-octanol —a vicinal halohydrin typically synthesized via the regioselective cohalogenation of 1-octene—presents a unique thermodynamic profile characterized by a highly reactive secondary carbon-iodine (C–I) bond adjacent to a primary hydroxyl group.

This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities of 2-iodo-1-octanol. By mapping its degradation pathways (homolytic cleavage and base-mediated epoxidation) and providing self-validating experimental protocols, this guide equips scientists with the mechanistic insights required to stabilize, store, and utilize this compound in complex synthetic workflows.

Molecular Thermodynamics & Structural Vulnerabilities

The thermodynamic instability of 2-iodo-1-octanol is fundamentally rooted in its bond dissociation energies (BDE) and its stereoelectronic arrangement.

The Carbon-Iodine Bond: A Thermodynamic Weak Point

Iodine is the largest and most polarizable of the stable halogens. Consequently, the orbital overlap between carbon's

Regiochemical Synthesis & Kinetic Sinks

During the synthesis of halohydrins from 1-octene using reagents like N-iodosaccharin or dichloroiodoisocyanuric acid, a mixture of regioisomers is often formed (typically favoring 1-iodo-2-octanol over 2-iodo-1-octanol in a 3:1 ratio)[2][3]. Once isolated, 2-iodo-1-octanol sits in a shallow thermodynamic well. The presence of the vicinal hydroxyl group provides an accessible kinetic sink: the formation of 1,2-epoxyoctane. While the three-membered epoxide ring is highly strained (~27 kcal/mol of ring strain), the overall thermodynamics of base-mediated epoxidation are highly favorable (

Mechanistic Pathways of Degradation

Understanding the causality behind the degradation of 2-iodo-1-octanol is critical for designing appropriate storage and reaction conditions. The molecule primarily degrades via two competing pathways:

-

Intramolecular

Cyclization (Heterolytic): In the presence of ambient bases or nucleophilic solvents, the primary hydroxyl group is deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the C2 carbon via an anti-periplanar transition state to eject the iodide ion, yielding 1,2-epoxyoctane. -

Homolytic Cleavage (Thermal/Photolytic): Exposure to UV light or temperatures exceeding 120°C triggers the homolytic cleavage of the C–I bond, yielding an iodine radical (

) and a secondary alkyl radical. This initiates a cascade of auto-oxidation or polymerization events.

Figure 1: Primary thermodynamic and kinetic degradation pathways of 2-iodo-1-octanol.

Experimental Methodologies for Stability Assessment

To establish a self-validating system for assessing the stability of 2-iodo-1-octanol, researchers must isolate the thermal (radical) and chemical (base-mediated) degradation pathways.

Protocol 1: Thermal Stability Profiling via DSC/TGA

This protocol utilizes Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) to extract the activation energy (

-

Step 1: Anaerobic Sample Preparation. In an argon-filled glovebox, weigh 5–10 mg of 2-iodo-1-octanol into an aluminum crucible. Causality: Iodoalcohols are sensitive to photo-oxidation; preparing samples in the dark under argon prevents premature radical initiation.

-

Step 2: Hermetic Sealing. Seal the crucible with a hermetic lid. Causality: This prevents the volatilization of the substrate and traps evolved iodine gas (

), ensuring that the endothermic/exothermic signals recorded are strictly correlated to structural decomposition rather than simple evaporation. -

Step 3: Multi-Rate Isothermal Heating. Purge the furnace with

(50 mL/min). Heat the sample from 25°C to 250°C at varying heating rates (e.g., 5, 10, 15, and 20 °C/min). Causality: Using multiple heating rates allows for the application of the Kissinger kinetic model, enabling the calculation of -

Step 4: Baseline Validation. Run an identical temperature program using an empty hermetically sealed pan to subtract instrument-specific thermal drift.

Protocol 2: Kinetic Tracking of Base-Promoted Epoxidation

This assay maps the thermodynamic drive of 2-iodo-1-octanol to form 1,2-epoxyoctane under mild basic conditions using GC-MS.

-

Step 1: Solvent & Reagent Preparation. Dissolve 1.0 mmol of 2-iodo-1-octanol in 10 mL of anhydrous acetonitrile. Causality: Anhydrous acetonitrile prevents competitive intermolecular hydrolysis of the alkyl iodide, ensuring the intramolecular

epoxidation remains the exclusive measurable pathway. -

Step 2: Internal Standard Addition. Add 0.5 mmol of Dodecane to the solution. Causality: Dodecane is chemically inert under these conditions and has a boiling point (216 °C) that elutes distinctly from both the starting material and the epoxide, allowing for precise ratiometric quantification that normalizes any GC injection volume variances.

-

Step 3: Reaction Initiation. Add 1.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 25°C under continuous stirring.

-

Step 4: Aliquot Quenching. At intervals of

minutes, extract a 100 -

Step 5: GC-MS Analysis. Inject the organic layer into the GC-MS to calculate the conversion rate based on the Dodecane internal standard.

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data

To facilitate rapid decision-making in drug development and synthetic planning, the core thermodynamic parameters of 2-iodo-1-octanol and its primary degradation product are summarized below.

| Property / Parameter | Value | Mechanistic Implication |

| C–I Bond Dissociation Energy (sec-alkyl) | ~54.0 - 57.6 kcal/mol | Highly susceptible to photolytic and thermal homolysis; necessitates amber glassware and cold storage (<4°C). |

| C–O Bond Dissociation Energy (primary) | ~90.0 kcal/mol | The C–O bond remains intact during standard degradation, directing reactivity exclusively toward the halogenated center. |

| 1,2-Epoxyoctane Ring Strain | ~27.0 kcal/mol | Despite high ring strain, the formation of the epoxide is thermodynamically favored under basic conditions due to the leaving group ability of |

| Estimated Activation Energy ( | ~55.0 kcal/mol | Defines the thermal ceiling for distillation or continuous flow processing; prolonged heating above 100°C will result in severe yield loss. |

Conclusion

The thermodynamic stability of 2-iodo-1-octanol is a delicate balance dictated by its weak secondary carbon-iodine bond and the proximity of a nucleophilic hydroxyl group. By understanding that its primary degradation pathways are driven by either the low activation energy of C–I homolysis or the thermodynamic favorability of epoxide formation, researchers can engineer appropriate synthetic environments. Utilizing the self-validating DSC and GC-MS protocols outlined in this guide ensures that scientists can accurately map the kinetic boundaries of this intermediate, preventing costly late-stage failures in complex drug development pipelines.

References

-

Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination Journal of the Brazilian Chemical Society (SciELO)[Link]

-

Impact of Specific Interactions Among Reactive Surface Intermediates and Confined Water on Epoxidation Catalysis and Adsorption ACS Catalysis (via WordPress Archive)[Link]

-

Mechanism of Regioselective Ring-Opening Reactions of 1,2-Epoxyoctane Catalyzed by Tris(pentafluorophenyl)borane ACS Catalysis[Link]

Sources

Iodofunctionalization of 1-Octene: A Technical Guide to Iodohydrin Synthesis and Regioselectivity

Executive Summary

1-Octene is a linear alpha-olefin characterized by an eight-carbon chain with a highly reactive terminal double bond[1]. While predominantly utilized as a comonomer in the production of high-density and linear low-density polyethylene[1], its terminal unsaturation makes it a highly valuable substrate in advanced organic synthesis. The iodofunctionalization of 1-octene yields iodohydrins—specifically 1-iodo-2-octanol and 2-iodo-1-octanol—which serve as critical, highly reactive intermediates for epoxide synthesis and the downstream development of lipophilic drug scaffolds[2]. This whitepaper critically evaluates the mechanistic pathways, reagent causality, and self-validating experimental protocols required to synthesize 1-octene iodohydrins with high regioselectivity.

Mechanistic Causality: The Regioselectivity Challenge

The synthesis of iodohydrins from 1-octene proceeds via an electrophilic addition mechanism. The reaction is initiated by the attack of an electrophilic iodine species (

Because 1-octene is an asymmetric alkene, the subsequent nucleophilic attack by water dictates the regioselectivity of the final product:

-

Markovnikov Addition (Major): Water attacks the more substituted carbon (C2). The hexyl chain stabilizes the partial positive charge developing at C2 during the transition state, lowering the activation energy and yielding 1-iodo-2-octanol as the major product[2],[3].

-

Anti-Markovnikov Addition (Minor): Water attacks the less sterically hindered primary carbon (C1), yielding 2-iodo-1-octanol [4].

Due to the competing factors of steric hindrance at C2 and electronic stabilization at C2, 1-octene typically yields a mixture of these regioisomers in a ratio ranging from 3:1 to 5:1, unlike symmetric or highly hindered alkenes which often yield a single exclusive product[2],[4].

Mechanistic divergence in the iodofunctionalization of 1-octene leading to regioisomeric products.

Critical Evaluation of Synthetic Methodologies

To control the delicate balance of this reaction, researchers have developed various reagent systems. The causality behind these choices reveals a progression toward greener, faster, and more selective chemistry.

In Situ Generation of Hypoiodous Acid ( / )

Periodic acid (

Solid-Supported Acid Catalysis (Clay Minerals)

Traditional homogeneous acid catalysts pose environmental and purification challenges. By utilizing smectite clays (such as Brazilian F-101) suspended in 1,4-dioxane and water, the clay acts as a solid acid catalyst[2]. The clay matrix provides a localized, highly polar microenvironment that polarizes molecular iodine (

Electrophilic Enhancers: DCICA and NISac

To accelerate reaction kinetics, reagents like Dichloroiodoisocyanuric acid (DCICA) and N-Iodosaccharin (NISac) are employed[3],[4]. The causality here lies in the molecular framework: the strongly electron-withdrawing isocyanuric or saccharin backbones render the attached iodine atom exceptionally electrophilic. DCICA reactions with 1-octene reach completion in under 1 minute, producing a 5:1 regioselectivity ratio[3].

Regiospecific Epoxide Ring Opening ( Catalysis)

When absolute regiospecificity is required, researchers bypass the alkene entirely. By starting with 1,2-epoxyoctane, a meso-tetraphenylporphyrin (

Quantitative Analysis of Reaction Parameters

The following table synthesizes the quantitative performance of the aforementioned methodologies, providing a comparative baseline for protocol selection.

| Reagent System | Major Regioisomer | Minor Regioisomer | Regioselectivity Ratio | Reported Yield |

| 1-Iodo-2-octanol | Not specified | High | 85% | |

| 1-Iodo-2-octanol | 2-Iodo-1-octanol | 4.5 : 1 | 61–90% | |

| DCICA / | 1-Iodo-2-octanol | 2-Iodo-1-octanol | 5 : 1 | 85% |

| N-Iodosaccharin / | 1-Iodo-2-octanol | 2-Iodo-1-octanol | 3 : 1 | High |

| 1-Iodo-2-octanol | None | Exclusive | >90% |

Self-Validating Experimental Protocols

Protocol A: Hypoiodous Acid Method ( / )

This protocol is designed as a self-validating system, ensuring that unreacted oxidants are systematically neutralized to prevent downstream contamination.

Step-by-step experimental workflow for the synthesis of 1-octene iodohydrins using H5IO6/NaHSO3.

Step-by-Step Methodology:

-

Substrate Solvation: Dissolve 10 mmol of 1-octene in 20 mL of acetonitrile (

). Causality: Acetonitrile provides a polar aprotic medium that stabilizes the transient iodonium intermediate without acting as a competing nucleophile[5]. -

Oxidant Introduction: Add

(12 mmol) dissolved in 6 mL of deionized water. -

In Situ Reduction: Dropwise, add

(24 mmol) in 24 mL of water over a 10-minute period under continuous stirring. Causality: This controlled addition prevents thermal runaway while steadily generating the active IOH electrophile[5]. -

Reaction Propagation: Allow the solution to react for 2 hours at room temperature.

-

Self-Validating Quench & Extraction: Extract the reactant mixture with diethyl ether. Wash the isolated ether layer with 20% aqueous sodium thiosulfate (

). Validation: The thiosulfate wash chemically reduces any unreacted electrophilic iodine species ( -

Isolation: Dry the organic extracts over anhydrous

, filter, and evaporate under reduced pressure to yield ~85% of almost pure 1-iodo-2-octanol[5].

Protocol B: Clay-Mediated Green Synthesis

-

Catalyst Suspension: Suspend smectite clay (e.g., Brazilian F-101) in a mixture of 1,4-dioxane and water.

-

Reagent Addition: Add 1-octene and elemental iodine (

). Stir at room temperature for 24 hours. -

Heterogeneous Separation: Filter the reaction mixture to remove the clay. Validation: The heterogeneous nature of the solid-supported catalyst allows for simple mechanical separation, ensuring zero heavy metal or homogeneous acid contamination in the final API precursor[2].

-

Concentration: Evaporate the solvent under reduced pressure (267 Pa) at 50 °C to isolate the iodohydrin mixture as a light orange oil[2].

Applications in Drug Development

For drug development professionals, the iodohydrins of 1-octene are not final products, but highly versatile linchpins. Upon treatment with a mild base, the hydroxyl group undergoes intramolecular nucleophilic substitution, displacing the adjacent iodine atom to form 1,2-epoxyoctane[2]. These oxiranes are highly reactive electrophiles used to install complex stereocenters in active pharmaceutical ingredients (APIs). Furthermore, because the carbon-iodine bond is relatively weak, the iodine atom can be directly replaced via transition metal-catalyzed cross-coupling, enabling the rapid diversification of the 1-octene aliphatic tail into lipophilic drug scaffolds[4].

References

-

Iodohydrin Synthesis from Simple and Functionalised Olefins , Chemistry Letters (oup.com). URL: 5

-

An environmentally friendly preparation of iodohydrins from alkenes mediated by clay-minerals , J. Braz. Chem. Soc. (scielo.br). URL: 2

-

H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements , NIH.gov. URL: 6

-

Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination , J. Braz. Chem. Soc. (scielo.br). URL: 3

-

N-Iodosaccharin - a New Reagent for Iodination of Alkenes and Activated Aromatics , mdma.ch. URL: 4

-

1-Octene , Wikipedia. URL:1

Sources

- 1. 1-Octene - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. academic.oup.com [academic.oup.com]

- 6. H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements - PMC [pmc.ncbi.nlm.nih.gov]

Basic reactivity profile of primary alcohols with beta-iodine substituents

An In-Depth Technical Guide to the Core Reactivity Profile of Primary Alcohols with β-Iodine Substituents

Authored by: Gemini, Senior Application Scientist

Abstract

Primary alcohols featuring an iodine substituent at the β-position (β-iodo alcohols) represent a class of bifunctional molecules with a distinct and highly predictable reactivity profile.[1] Their structure, containing a nucleophilic hydroxyl group and a carbon bearing an excellent leaving group (iodide) in a 1,2-relationship, is primed for intramolecular reactions. This guide provides a comprehensive analysis of their core reactivity, focusing on the mechanistic underpinnings of their dominant transformation: base-mediated intramolecular cyclization to form epoxides. We will explore the kinetics, stereoelectronics, and reaction conditions that govern this process, alongside potential competing pathways. This document is intended for researchers, scientists, and drug development professionals who utilize such intermediates in synthetic chemistry.

Introduction: The Unique Nature of β-Iodo Alcohols

β-Iodo alcohols, such as 2-iodoethanol, are valuable intermediates in organic synthesis.[1][2] The key to their reactivity lies in the juxtaposition of two critical functional groups:

-

A Primary Hydroxyl Group (-CH₂OH): This group serves as a potent nucleophile, especially upon deprotonation to an alkoxide.

-

A β-Iodine Substituent (-C-I): The carbon-iodine bond is relatively weak, and the iodide ion (I⁻) is an excellent leaving group, making the β-carbon a prime electrophilic site.

This inherent duality allows for a range of chemical transformations, but their reactivity is overwhelmingly dominated by intramolecular processes due to the close proximity (a three-atom linkage: O-C-C-I) of the nucleophilic and electrophilic centers.[3][4]

Synthesis of β-Iodo Alcohols

The preparation of β-iodo alcohols is commonly achieved through established methods. One prevalent route is the iodohydrin formation from an alkene, using a source of electrophilic iodine in the presence of water. Alternatively, they can be synthesized from aldehydes using reagents like diiodomethane in conjunction with isopropylmagnesium chloride.[5] Another approach involves the ring-opening of epoxides with an iodide source. The choice of synthesis depends on the availability of starting materials and the desired stereochemistry.

Core Reactivity: Intramolecular Sɴ2 Cyclization to Epoxides

The principal reaction of a primary β-iodo alcohol is its conversion to an epoxide upon treatment with a base.[3] This transformation is a classic example of an intramolecular Williamson Ether Synthesis. The reaction is highly efficient because the intramolecular nature of the reaction is entropically favored over intermolecular alternatives.[6]

The Underlying Mechanism

The reaction proceeds via a two-step mechanism:

-

Deprotonation: A base removes the acidic proton from the hydroxyl group, forming a nucleophilic alkoxide intermediate. This step is crucial as the neutral alcohol is not nucleophilic enough to displace the iodide.

-

Intramolecular Sɴ2 Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing the iodine. This occurs via a backside attack, characteristic of an Sɴ2 reaction, displacing the iodide ion and closing the three-membered epoxide ring.[3][7]

This intramolecular Sɴ2 process is exceptionally rapid because the nucleophile and electrophile are tethered within the same molecule, leading to a high effective molarity.[4]

Step-by-Step Methodology

Materials:

-

Primary β-iodo alcohol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the primary β-iodo alcohol to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride in small portions. Causality Note: Portion-wise addition at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (more polar) and the appearance of the product (less polar epoxide).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl to quench the excess NaH. Self-Validation: Careful addition is crucial to safely manage the quenching of the reactive hydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL for a 1 mmol scale reaction). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure epoxide.

-

Characterization: Confirm the structure and purity of the product using NMR (¹H, ¹³C), IR spectroscopy (disappearance of the broad O-H stretch), and mass spectrometry. Self-Validation: The spectral data must match the expected structure of the epoxide and show the absence of the starting alcohol.

Conclusion

Primary alcohols with β-iodine substituents possess a highly reliable reactivity profile dominated by base-mediated intramolecular Sɴ2 cyclization to form epoxides. This transformation is mechanistically well-understood, kinetically favorable, and synthetically robust. For drug development professionals and synthetic chemists, this reactivity pattern allows for the predictable and efficient construction of epoxide rings, which are themselves versatile intermediates for further functionalization. By understanding the core principles of the reaction mechanism and the factors that influence it, researchers can effectively harness the synthetic potential of β-iodo alcohols.

References

Sources

Stereochemistry and Chirality of 2-Iodooctan-1-ol: Mechanistic Pathways and Analytical Resolution

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of physical organic chemistry and asymmetric synthesis, 2-iodooctan-1-ol (C₈H₁₇IO) serves as a highly specialized chiral building block and a mechanistic probe. Featuring a stereogenic center at the C2 position, this halohydrin is instrumental in studying bimolecular nucleophilic substitution (

This whitepaper provides an in-depth analysis of the stereochemical dynamics of 2-iodooctan-1-ol, detailing its synthesis, the causality behind its reactivity, and self-validating experimental protocols for its application in drug development workflows.

Structural and Stereochemical Profile

The molecular architecture of 2-iodooctan-1-ol consists of an eight-carbon aliphatic chain with a primary hydroxyl group at C1 and an iodine atom at C2.

Cahn-Ingold-Prelog (CIP) Assignment

The chirality of the molecule is dictated by the C2 carbon. According to CIP priority rules, the substituents are ranked by atomic number:

-

-I (Iodine, Atomic No. 53)

-

-CH₂OH (Carbon bonded to O, H, H)

-

-C₆H₁₃ (Carbon bonded to C, H, H)

-

-H (Hydrogen, Atomic No. 1)

In the (2R)-2-iodooctan-1-ol enantiomer, viewing the molecule down the C2-H bond reveals a clockwise arrangement of the remaining three priority groups. The stereochemical integrity of this center is highly sensitive to nucleophilic environments due to the weak C-I bond.

Isotopic Exchange and Walden Inversion

Drawing from classic stereochemical studies on 2-iodooctane[2][3], the chiral center of 2-iodooctan-1-ol undergoes rigorous Walden inversion during

Regioselective Synthesis: The Epoxide Ring-Opening Pathway

Synthesizing 2-iodooctan-1-ol directly from 1-octene via standard iodohydroxylation typically yields the anti-Markovnikov 1-iodooctan-2-ol as the major product due to steric hindrance at the C2 position. To selectively synthesize 2-iodooctan-1-ol, chemists employ the Lewis acid-catalyzed ring-opening of 1,2-epoxyoctane [5].

Mechanistic Causality

Under neutral or basic conditions, nucleophiles attack the less hindered C1 position of 1,2-epoxyoctane. However, introducing a strong Lewis acid (e.g., anhydrous

Lewis acid-catalyzed regioselective ring opening of 1,2-epoxyoctane yielding 2-iodooctan-1-ol.

Neighboring Group Participation (NGP) and Intramolecular Cyclization

One of the most valuable synthetic applications of 2-iodooctan-1-ol is its stereospecific conversion back to 1,2-epoxyoctane. This reaction is a textbook example of Neighboring Group Participation (NGP).

Stereochemical Dynamics

When (2R)-2-iodooctan-1-ol is treated with a base, the primary hydroxyl group at C1 is deprotonated. The resulting alkoxide acts as an internal nucleophile. Because the C1-alkoxide and the C2-iodine can adopt an anti-periplanar conformation, the alkoxide executes a backside attack on the C2 carbon (a 3-exo-tet cyclization). This displaces the iodide leaving group and forces a second Walden inversion, yielding (2S)-1,2-epoxyoctane . The strict stereospecificity of this reaction ensures high enantiomeric excess (ee) in the final product.

Stereospecific intramolecular SN2 cyclization of (2R)-2-iodooctan-1-ol to (2S)-1,2-epoxyoctane.

Quantitative Data: Reaction Regioselectivity and Stereochemistry

The table below summarizes the causal relationship between reaction conditions, regioselectivity, and the stereochemical outcome at the C2 chiral center.

| Reaction / Reagents | Primary Target Site | Major Product | Regioselectivity | Stereochemical Outcome at C2 |

| Epoxide Opening (Basic) NaI, Acetone, 25°C | C1 (Less hindered) | 1-Iodooctan-2-ol | > 95% C1 | Retention (C2 bond unbroken) |

| Epoxide Opening (Acidic) ZnI₂, CH₃CN, Reflux | C2 (Carbocation character) | 2-Iodooctan-1-ol | ~ 70% C2 | Inversion (Backside attack) |

| Intramolecular Cyclization NaOH, THF/H₂O, 25°C | C2 (Internal attack) | 1,2-Epoxyoctane | 100% C2 | Inversion (3-exo-tet) |

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed to be self-validating; the stereochemical outcome of Protocol 2 serves as the analytical proof of the regioselectivity achieved in Protocol 1.

Protocol 1: Lewis-Acid Catalyzed Synthesis of 2-Iodooctan-1-ol

Objective: Regioselective ring-opening of 1,2-epoxyoctane.

-

Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

-

Solvation: Dissolve 10 mmol of (2S)-1,2-epoxyoctane in 20 mL of anhydrous acetonitrile (

). -

Catalysis: Add 12 mmol of anhydrous Zinc Iodide (

). Causality note: Strict anhydrous conditions are required to prevent competitive hydrolysis of the epoxide by water, which would yield 1,2-octanediol. -

Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 2.5 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the epoxide is consumed[5].

-

Quenching & Extraction: Cool to room temperature, quench with 20 mL of saturated aqueous

, and extract with ethyl acetate (3 x 20 mL). -

Purification: Dry the organic layer over

, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate (2R)-2-iodooctan-1-ol.

Protocol 2: Stereospecific Validation via Intramolecular Epoxidation

Objective: Validate the stereocenter integrity by reforming the epoxide.

-

Preparation: Dissolve 5 mmol of the purified (2R)-2-iodooctan-1-ol from Protocol 1 in 15 mL of Tetrahydrofuran (THF).

-

Deprotonation: Add 10 mL of a 2M aqueous NaOH solution dropwise at 0°C.

-

Cyclization: Allow the mixture to warm to room temperature and stir vigorously for 4 hours. Causality note: The biphasic nature of the reaction requires vigorous stirring to ensure the hydroxide ions adequately interface with the organic layer to deprotonate the C1 hydroxyl.

-

Isolation: Separate the organic layer, extract the aqueous layer with diethyl ether (2 x 15 mL), combine the organics, dry, and concentrate.

-

Validation: Analyze the product via Chiral GC (Gas Chromatography). The exclusive presence of (2S)-1,2-epoxyoctane confirms that the starting material was exclusively (2R)-2-iodooctan-1-ol, validating the double-inversion sequence.

References

-

1-Octanol, 2-iodo- | C8H17IO | CID 10422519 National Center for Biotechnology Information (PubChem) URL:[Link]

-

CH 391: UNIT 3: STEREOCHEMISTRY (Nucleophilic Substitution Reactions) University of Texas URL: [Link]

-

Problem 275: Optically active 2-iodooctane Vaia (Study Platform for Mechanistic Chemistry) URL:[Link]

-

Anhydrous ZnCl2: A Highly Efficient Reagent for Facile and Regioselective Conversion of Epoxides Current Chemistry Letters (Growing Science) URL: [Link]

Sources

Potential biological activity of long-chain iodinated alcohols

An In-depth Technical Guide to the Potential Biological Activity of Long-Chain Iodinated Alcohols

Executive Summary